3-Bromo-2-chloro-4-methyl-5-nitropyridine
CAS No.: 1049706-73-1
Cat. No.: VC2915316
Molecular Formula: C6H4BrClN2O2
Molecular Weight: 251.46 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1049706-73-1 |
---|---|
Molecular Formula | C6H4BrClN2O2 |
Molecular Weight | 251.46 g/mol |
IUPAC Name | 3-bromo-2-chloro-4-methyl-5-nitropyridine |
Standard InChI | InChI=1S/C6H4BrClN2O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3 |
Standard InChI Key | QGEFBUJRBVNTFX-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NC=C1[N+](=O)[O-])Cl)Br |
Canonical SMILES | CC1=C(C(=NC=C1[N+](=O)[O-])Cl)Br |
Introduction
Chemical Identity and Structure
Basic Identification Parameters
3-Bromo-2-chloro-4-methyl-5-nitropyridine is registered with CAS number 1049706-73-1. This heterocyclic compound belongs to the pyridine family, characterized by a six-membered aromatic ring containing nitrogen, with four distinct functional groups attached at specific positions .
Molecular Properties
The compound possesses the molecular formula C6H4BrClN2O2 with a molecular weight of 251.47 g/mol. The structure features a pyridine core with specific substituent placement:
The strategic placement of these groups creates a unique electronic environment that influences its chemical behavior and reactivity patterns in synthetic applications.
Chemical Designations
The compound is also known by several synonyms in chemical databases and literature:
-
Pyridine, 3-bromo-2-chloro-4-methyl-5-nitro-
-
3-Bromo-2-chloro-4-methyl-5-nitropyridine ISO 9001:2015 REACH
Symbol(GHS) | GHS07 |
---|---|
Signal word | Warning |
These classifications indicate moderate hazards that require appropriate safety measures .
Risk Statements
The following hazard statements have been assigned to 3-Bromo-2-chloro-4-methyl-5-nitropyridine:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
Synthesis and Preparation Methods
Synthetic Pathway
The primary synthesis route to 3-Bromo-2-chloro-4-methyl-5-nitropyridine involves a chlorination reaction of 3-bromo-4-methyl-5-nitropyridin-2-ol using phosphoryl chloride. This transformation represents a classic functional group conversion strategy in heterocyclic chemistry .
Detailed Synthesis Procedure
The detailed synthetic procedure follows these steps:
-
3-bromo-4-methyl-5-nitropyridin-2-ol (133.1 g, 0.57 mol) is suspended in acetonitrile (800 mL)
-
Phosphoryl chloride (POCl3) (85.2 mL, 1.6 eq) is added dropwise to the suspension
-
The reaction mixture is heated at 75°C for 19 hours
-
After cooling, the mixture is poured into 3000 mL of ice-water
-
The precipitate is isolated by filtration
-
The residue is washed with water (2×250 mL) and dried under vacuum
-
The dried material is processed with toluene (2×500 mL) and propionitrile (200 mL) at 60°C
-
The resulting brown oil solidifies upon cooling, yielding 3-Bromo-2-chloro-4-methyl-5-nitropyridine (126.6 g, 88%)
This high-yield synthesis demonstrates the efficiency of this synthetic approach in preparing the target compound.
Precursor Preparation
The precursor 3-bromo-4-methyl-5-nitropyridin-2-ol is itself synthesized from 4-methyl-5-nitropyridin-2-ol through a bromination reaction:
-
4-Methyl-5-nitropyridin-2-ol (104.5 g, 0.68 mol) is suspended in acetic acid (1000 mL)
-
Bromine (208 mL, 6 eq) is added dropwise over 1.5 hours
-
After brief stirring, the mixture is poured into ice-water (2000 mL) and stirred for 1 hour
-
The resulting suspension is filtered and the residue washed with water
-
After drying under vacuum and processing with toluene and acetonitrile, the product is obtained as a yellow solid (143.8 g, 91%)
Reactivity and Chemical Transformations
Halogen Exchange Reactions
3-Bromo-2-chloro-4-methyl-5-nitropyridine can undergo selective halogen exchange reactions. For example, the chlorine at position 2 can be selectively replaced with iodine using sodium iodide and trimethylsilyl chloride in propionitrile, producing 3-bromo-2-iodo-4-methyl-5-nitropyridine .
The reaction proceeds as follows:
-
3-Bromo-2-chloro-4-methyl-5-nitropyridine (126.6 g, 0.50 mol) is dissolved in propionitrile (1500 mL)
-
Sodium iodide (226.4 g, 3 eq) is added
-
Trimethylsilyl chloride (67.5 mL, 1.05 eq) is added
-
The reaction mixture is heated at 80°C for 1 hour
-
After processing, 3-bromo-2-iodo-4-methyl-5-nitropyridine is obtained as a green crystalline solid (141.5 g, 82%)
Carbonylation Reactions
The halogenated positions in 3-Bromo-2-chloro-4-methyl-5-nitropyridine make it suitable for transition metal-catalyzed carbonylation reactions. The iodinated derivative can undergo palladium-catalyzed carbonylation in methanol to produce methyl-3-bromo-4-methyl-5-nitropicolinate, introducing a carboxyl functionality that further expands synthetic possibilities .
Functional Group Modifications
The nitro group at position 5 can be reduced to an amino group, creating an additional reactive site for further transformations. This reduction typically employs iron powder in acetic acid, leading to versatile aminopyridine derivatives that serve as building blocks for more complex structures .
Property Data and Specifications
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 3-Bromo-2-chloro-4-methyl-5-nitropyridine:
Property | Value |
---|---|
Molecular Formula | C6H4BrClN2O2 |
Molecular Weight | 251.47 g/mol |
CAS Number | 1049706-73-1 |
MDL Number | MFCD12024452 |
Physical State | Solid (brown upon isolation) |
Structural Classification | Substituted pyridine |
Functional Groups | Bromo, chloro, methyl, nitro |
Applications in Chemical Research
As a Synthetic Intermediate
3-Bromo-2-chloro-4-methyl-5-nitropyridine serves as a valuable building block in multi-step organic synthesis pathways. The different reactive sites (halogen positions, nitro group) provide opportunities for selective transformations leading to more complex heterocyclic structures .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume